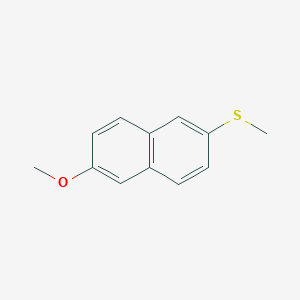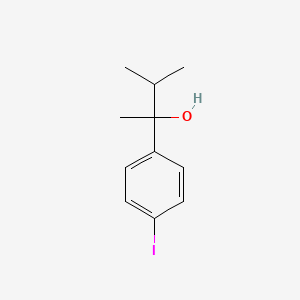![molecular formula C17H13NO2 B8689051 4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile CAS No. 460746-48-9](/img/structure/B8689051.png)
4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile
Vue d'ensemble
Description
“4-(2-Hydroxyethyl)benzonitrile” is a chemical compound with the empirical formula C9H9NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “4-(2-Hydroxyethyl)benzonitrile” is1S/C9H9NO/c10-7-9-3-1-8 (2-4-9)5-6-11/h1-4,11H,5-6H2 . Physical And Chemical Properties Analysis
“4-(2-Hydroxyethyl)benzonitrile” is a solid at room temperature . Its molecular weight is 147.18 .Safety and Hazards
Propriétés
Numéro CAS |
460746-48-9 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C17H13NO2/c18-11-12-1-3-13(4-2-12)14-5-6-17-15(9-14)10-16(20-17)7-8-19/h1-6,9-10,19H,7-8H2 |
Clé InChI |
VBHLNRSQUBMORV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CC3=C(C=C2)OC(=C3)CCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-](/img/structure/B8688975.png)
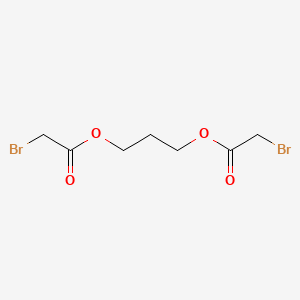


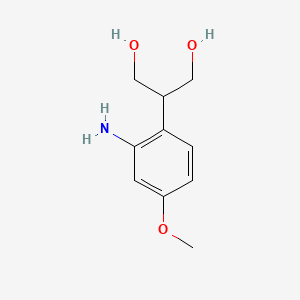
![4-Pyridinecarboxylic acid, 3-[(4-methoxyphenyl)amino]-](/img/structure/B8689014.png)
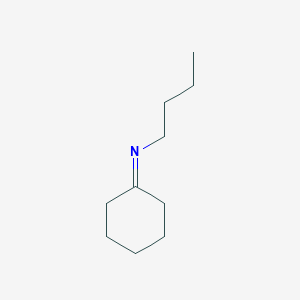

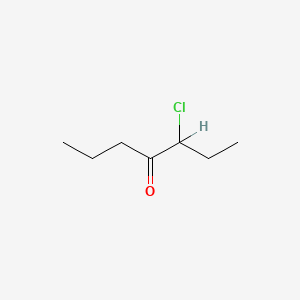
![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)
![tert-Butyl spiro[2.5]octan-6-ylcarbamate](/img/structure/B8689031.png)

